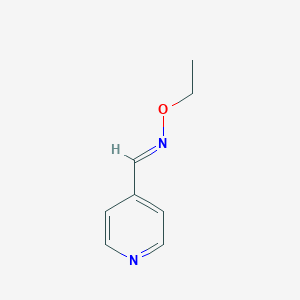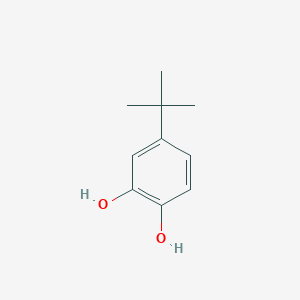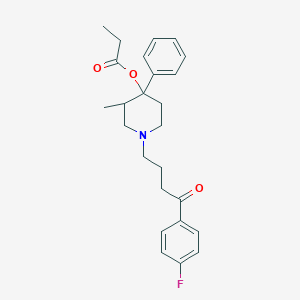
(3S,4S)-3,4-dihydroxy-d-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3,4-dihydroxy-d-proline is a chiral amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a pyrrolidine ring, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-dihydroxy-d-proline typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, followed by selective hydroxylation at the desired positions. Reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and hydroxylating agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes to achieve high stereoselectivity and yield. Enzymes such as hydroxylases and reductases can be employed to catalyze the specific transformations required to produce the compound. Additionally, large-scale chemical synthesis may utilize continuous flow reactors to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-dihydroxy-d-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(3S,4S)-3,4-dihydroxy-d-proline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3S,4S)-3,4-dihydroxy-d-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may participate in redox reactions, altering the redox state of biological molecules and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S)-3,4-Dihydroxybutanoic acid: Similar structure but with a butanoic acid backbone.
(2R,3S,4S)-3,4-Dihydroxyhexanoic acid: Similar structure but with a hexanoic acid backbone.
(2R,3S,4S)-3,4-Dihydroxycyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
Uniqueness
(3S,4S)-3,4-dihydroxy-d-proline is unique due to its pyrrolidine ring, which imparts distinct stereochemical and electronic properties. This makes it a valuable compound for studying stereoselective reactions and for use in the synthesis of chiral molecules with specific biological activities.
Properties
CAS No. |
138258-69-2 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2R,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m0/s1 |
InChI Key |
HWNGLKPRXKKTPK-PZGQECOJSA-N |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](N1)C(=O)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Synonyms |
D-Proline, 3,4-dihydroxy-, (3S,4S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)



![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B165730.png)


![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)




